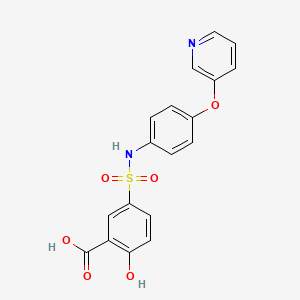

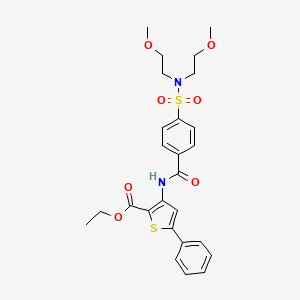

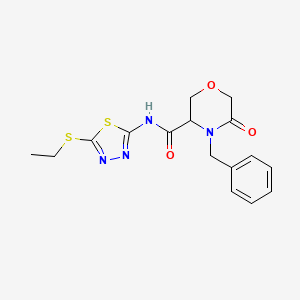

N-(2-chlorobenzyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Scientific Research Applications

Pharmacological Potential and Molecular Design

The compound's relevance is highlighted in its role as an irreversible inactivator of the myeloperoxidase enzyme, with a focus on treating cardiovascular diseases. Its physicochemical properties, such as molecular weight, lipophilicity, and topological polar surface area, have been optimized to favor elimination via nonmetabolic routes, potentially mitigating the risk of idiosyncratic toxicity typically associated with the bioactivation of the thiouracil motif to reactive species in the liver. Pharmacokinetics and disposition studies across various species have underscored its moderate plasma protein binding and renal excretion as the primary clearance mechanism in humans, suggesting a favorable pharmacokinetic profile for therapeutic applications (Dong et al., 2016).

Synthesis and Antimicrobial Activity

Research on related thienopyrimidine and rhodanine derivatives underscores the compound's relevance in synthesizing novel agents with potent antimicrobial properties. For example, novel thienopyrimidine-linked rhodanine derivatives have shown significant antibacterial potency against a range of bacteria, including E. coli and B. subtilis, with minimal inhibitory concentrations comparable to standard treatments (Kerru et al., 2019). This suggests potential utility in developing new antimicrobial agents.

Anticonvulsant Properties

The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has explored the anticonvulsant potential of such compounds. Their interactions with key biological targets, such as the Type-A γ-aminobutyric acid receptor and the gamma-aminobutyric acid-aminotransferase enzyme, have been assessed through molecular docking studies, revealing moderate anticonvulsant activity in vivo. This area of research indicates the potential for developing new treatments for epilepsy and related disorders (Severina et al., 2020).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c20-15-9-5-4-8-14(15)11-21-18(25)12-26-19-22-16(10-17(24)23-19)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHXBTQKWLWCRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

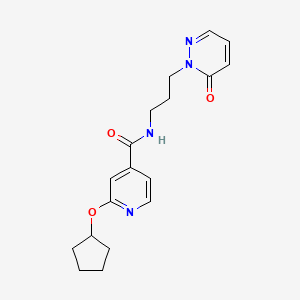

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772032.png)

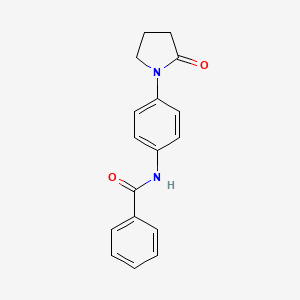

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[2-(3,5-dimethylphenoxy)ethyl]piperidine-3-carboxamide](/img/structure/B2772033.png)

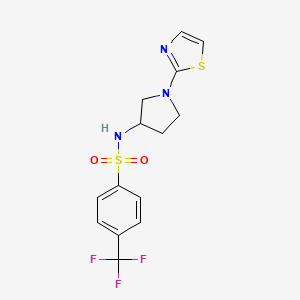

![(2-Methyl-1,3-thiazol-4-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2772035.png)

![6-Bromo-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772042.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2772044.png)

![2-(5-Chlorothiophen-2-yl)-1-(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2772046.png)